6-Dehydro-6-acetoxy Norethindrone Acetate
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Overview
Description
Preparation Methods
The synthesis of 6-Dehydro-6-acetoxy Norethindrone Acetate typically involves several steps, starting from 19-nor-4-androstenedione . The process includes protection, ethynylation, hydrolysis, and esterification . The reaction conditions are designed to be mild to minimize the formation of impurities and to ensure a high overall conversion rate . This method is suitable for industrial production due to its simplicity and efficiency .
Chemical Reactions Analysis
6-Dehydro-6-acetoxy Norethindrone Acetate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace the acetoxy group.
Hydrolysis: Acidic or basic conditions can hydrolyze the acetoxy group to yield the corresponding alcohol.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
6-Dehydro-6-acetoxy Norethindrone Acetate has several scientific research applications:
Biology: The compound is studied for its effects on cellular processes and hormone regulation.
Medicine: It is used in the development of hormonal contraceptives and treatments for gynecological disorders.
Industry: The compound is used in the pharmaceutical industry for the production of hormonal medications.
Mechanism of Action
The mechanism of action of 6-Dehydro-6-acetoxy Norethindrone Acetate involves its conversion to norethindrone in the body . Norethindrone acts as a progestin, which suppresses ovulation, thickens cervical mucus, and alters the endometrium to prevent pregnancy . It also interacts with hormone receptors in the body to regulate various physiological processes .
Comparison with Similar Compounds
6-Dehydro-6-acetoxy Norethindrone Acetate is similar to other norethindrone derivatives, such as:
Norethindrone Acetate: Used in hormonal contraceptives and hormone replacement therapy.
6,7-Dehydro Norethindrone Acetate: Another derivative with similar applications.
Norethindrone: The parent compound used in various hormonal treatments.
The uniqueness of this compound lies in its specific structural modifications, which may offer distinct pharmacological properties and applications .
Properties
Molecular Formula |
C24H28O5 |
---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
[(8R,9S,10R,13S,14S,17R)-17-acetyloxy-17-ethynyl-13-methyl-3-oxo-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-6-yl] acetate |
InChI |
InChI=1S/C24H28O5/c1-5-24(29-15(3)26)11-9-21-19-13-22(28-14(2)25)20-12-16(27)6-7-17(20)18(19)8-10-23(21,24)4/h1,12-13,17-19,21H,6-11H2,2-4H3/t17-,18-,19-,21+,23+,24+/m1/s1 |
InChI Key |
PAMFBOWXTQLYHA-AXNSKHQBSA-N |
Isomeric SMILES |
CC(=O)OC1=C[C@@H]2[C@H](CC[C@]3([C@H]2CC[C@]3(C#C)OC(=O)C)C)[C@@H]4C1=CC(=O)CC4 |
Canonical SMILES |
CC(=O)OC1=CC2C(CCC3(C2CCC3(C#C)OC(=O)C)C)C4C1=CC(=O)CC4 |
Origin of Product |
United States |
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